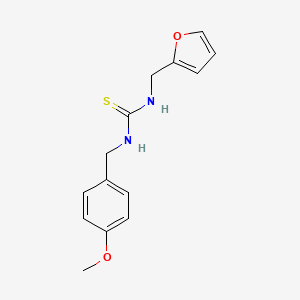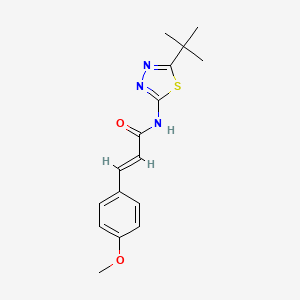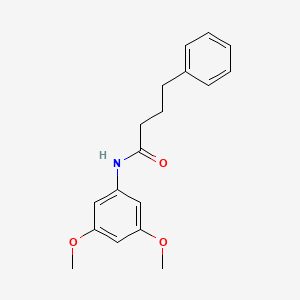![molecular formula C17H19N3O5 B5858063 N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)
N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide, commonly known as DMAP-Nitro, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have numerous biochemical and physiological effects.
科学的研究の応用
DMAP-Nitro has been widely used in scientific research as a N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide inhibitor. This compound is a family of enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. DMAP-Nitro has been shown to inhibit the activity of this compound, leading to changes in cellular signaling pathways and downstream effects on cellular processes. In addition to its use as a this compound inhibitor, DMAP-Nitro has also been used in studies of cancer, inflammation, and neurological disorders.
作用機序
DMAP-Nitro inhibits N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide by binding to the enzyme's regulatory domain. This binding prevents the activation of this compound by other signaling molecules, leading to a decrease in this compound activity. The inhibition of this compound by DMAP-Nitro has downstream effects on cellular processes, including changes in gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMAP-Nitro are diverse and depend on the specific cellular context in which it is used. In general, DMAP-Nitro has been shown to have anti-inflammatory effects, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in models of neurological disorders.
実験室実験の利点と制限
One advantage of using DMAP-Nitro in lab experiments is its potency as a N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide inhibitor. It has been shown to be effective at inhibiting this compound activity at low concentrations, making it a useful tool for studying the role of this compound in cellular processes. However, one limitation of using DMAP-Nitro is its potential for off-target effects. Like many small molecule inhibitors, DMAP-Nitro may bind to other proteins or enzymes in addition to this compound, leading to unintended effects on cellular processes.
将来の方向性
For research on DMAP-Nitro include the development of more selective N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide inhibitors and the use of DMAP-Nitro in combination with other drugs or therapies.
合成法
The synthesis of DMAP-Nitro involves several steps. The first step is the reaction of 4-nitrobenzoyl chloride with N,N-dimethylaniline to form N-[4-(dimethylamino)phenyl]-4-nitrobenzamide. This intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzoyl chloride to form the final product, DMAP-Nitro. The synthesis of DMAP-Nitro is a complex process that requires careful attention to detail and expertise in organic chemistry.
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-19(2)12-7-5-11(6-8-12)18-17(21)13-9-15(24-3)16(25-4)10-14(13)20(22)23/h5-10H,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRINKICCIYFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)








![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)
